N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0972469
InChI:
InChI=1S/C17H16N2O2S/c1-11-3-6-13(7-4-11)21-10-16(20)19-17-18-14-8-5-12(2)9-15(14)22-17/h3-9H,10H2,1-2H3,(H,18,19,20)
SMILES:
CC1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)C
Molecular Formula:
C17H16N2O2S
Molecular Weight:
312.4 g/mol
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide
CAS No.:
Cat. No.: VC0972469
Molecular Formula: C17H16N2O2S
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N2O2S |
|---|---|
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide |
| Standard InChI | InChI=1S/C17H16N2O2S/c1-11-3-6-13(7-4-11)21-10-16(20)19-17-18-14-8-5-12(2)9-15(14)22-17/h3-9H,10H2,1-2H3,(H,18,19,20) |
| Standard InChI Key | URCLEOGMWCPIRF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)C |
| Canonical SMILES | CC1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator